N-(3-Hydroxyphenyl)Cinnamamide is an organic compound characterized by the molecular formula C15H13NO2. It is a derivative of cinnamamide, notable for the presence of a hydroxy group at the 3-position of the phenyl ring. This compound has attracted interest due to its potential biological activities and diverse applications in scientific research, including chemistry, biology, and medicine.
N-(3-Hydroxyphenyl)Cinnamamide is classified within the broader category of cinnamamide derivatives. These compounds are recognized for their structural diversity and functional properties, which make them suitable for various applications in pharmaceutical and chemical industries. The compound can be sourced from synthetic routes that involve various chemical reactions .
The synthesis of N-(3-Hydroxyphenyl)Cinnamamide can be achieved through several methods. A practical approach involves a three-component reaction that combines aldehydes, amines, and Meldrum’s acid under operationally simple conditions, eliminating the need for coupling reagents or catalysts. This method allows for efficient synthesis with minimal by-products.
Another advanced method utilizes continuous-flow microreactors, which enhance reaction efficiency while allowing for better control over reaction parameters such as temperature and substrate ratios. This approach has demonstrated a significant conversion rate in synthesizing various cinnamamide derivatives .
Key parameters for synthesizing N-(3-Hydroxyphenyl)Cinnamamide include:
The molecular structure of N-(3-Hydroxyphenyl)Cinnamamide features:
N-(3-Hydroxyphenyl)Cinnamamide participates in various chemical reactions:
The mechanism of action for N-(3-Hydroxyphenyl)Cinnamamide involves its interaction with specific molecular targets:
Relevant analyses indicate that N-(3-Hydroxyphenyl)Cinnamamide possesses unique properties that make it suitable for further research into its potential applications in drug development and material science .
N-(3-Hydroxyphenyl)Cinnamamide has a broad range of applications across various fields:
N-(3-Hydroxyphenyl)Cinnamamide exerts its primary antioxidant effects through targeted activation of the Nrf2 (nuclear factor erythroid 2–related factor 2)/ARE (antioxidant response element) pathway. The compound's α,β-unsaturated carbonyl moiety serves as an electrophilic warhead, enabling covalent modification of Keap1 (Kelch-like ECH-associated protein 1). Specifically, the β-carbon atom undergoes Michael addition with nucleophilic cysteine residues (Cys151, Cys273, and Cys288) within Keap1's BTB domain. This modification disrupts Keap1-mediated ubiquitination and proteasomal degradation of Nrf2, allowing Nrf2 stabilization [2] [4].
The meta-hydroxyl group on the phenyl ring significantly enhances nuclear translocation efficiency. Studies using HepG2 cells transfected with Nrf2/ARE-driven luciferase reporters demonstrated that meta-hydroxy-substituted derivatives (e.g., compound 1g) exhibit 15.6-fold higher luciferase activity compared to unsubstituted analogs at 10 μM concentration. Immunofluorescence assays confirmed accelerated Nrf2 nuclear accumulation within 30 minutes of treatment, correlating with a 3.2-fold increase in ARE-binding activity [2].
Activation of the Nrf2/ARE axis by N-(3-Hydroxyphenyl)Cinnamamide drives transcriptional upregulation of cytoprotective enzymes:
Quantitative PCR analyses reveal dose-dependent increases in heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) mRNA expression. At 5 μM, N-(3-Hydroxyphenyl)Cinnamamide elevates HO-1 and NQO1 transcripts by 8.3-fold and 6.7-fold, respectively, in hepatocyte models. Western blotting corroborates these findings, showing proportional increases in protein levels (HO-1: 9.1-fold; NQO1: 7.3-fold at 10 μM). This induction is functionally significant, as evidenced by a 68% reduction in menadione-induced cytotoxicity via NQO1-mediated quinone detoxification [2] [4].
A critical mechanism involves enhanced de novo glutathione synthesis. N-(3-Hydroxyphenyl)Cinnamamide upregulates the catalytic subunit of glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione biosynthesis. Treatment increases GCLC mRNA by 5.8-fold and protein by 4.9-fold at 10 μM, resulting in a 2.4-fold elevation of intracellular glutathione pools. Depletion experiments using buthionine sulfoximine (BSO), a GCLC inhibitor, abolish cytoprotection against oxidative insults, confirming glutathione dependence [2].
Table 1: Induction of Phase II Enzymes by N-(3-Hydroxyphenyl)Cinnamamide
Target Enzyme | mRNA Fold Change | Protein Fold Change | Functional Outcome |
---|---|---|---|
HO-1 | 8.3x (5 μM) | 9.1x (10 μM) | Heme catabolism; CO-mediated cytoprotection |
NQO1 | 6.7x (5 μM) | 7.3x (10 μM) | 68% reduction in quinone cytotoxicity |
GCLC | 5.8x (10 μM) | 4.9x (10 μM) | 2.4x increase in glutathione levels |
Beyond Nrf2 activation, N-(3-Hydroxyphenyl)Cinnamamide directly quenches reactive oxygen/nitrogen species (ROS/RNS). In chemical assays, it scavenges:
The compound preserves mitochondrial function under oxidative stress. In t-BHP-treated hepatocytes, it:
Table 2: Oxidative Stress Mitigation Profiles
Parameter | Reduction by Compound | Assay Method |
---|---|---|
Intracellular ROS (t-BHP) | 74% (10 μM) | DCFH-DA fluorescence |
Mitochondrial Superoxide | 71% (10 μM) | MitoSOX Red fluorescence |
Cytochrome c Release | 63% (10 μM) | Immunoblotting |
Lipid Peroxidation (MDA) | 58% (10 μM) | Thiobarbituric acid assay |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2